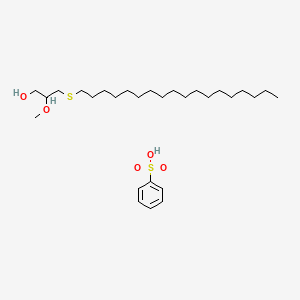
Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol is a complex organic compound that combines the properties of benzenesulfonic acid and a long-chain alkyl sulfanylpropanol. This compound is notable for its unique structure, which includes both aromatic and aliphatic components, making it versatile in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol typically involves multiple steps:
Sulfonation of Benzene: Benzene is sulfonated using fuming sulfuric acid or sulfur trioxide to produce benzenesulfonic acid.
Alkylation: The benzenesulfonic acid is then reacted with 2-methoxy-3-octadecylsulfanylpropan-1-ol under controlled conditions to form the final compound. This step may involve the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol involves its interaction with molecular targets through its sulfonic acid and alkyl sulfanyl groups. These interactions can affect various biochemical pathways, including:
Membrane Disruption: The compound can integrate into lipid bilayers, disrupting membrane integrity.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid with applications in dye production.
p-Toluenesulfonic Acid: Widely used as a catalyst in organic synthesis.
Benzenesulfonyl Chloride: A precursor to sulfonamides used in chemotherapy.
Uniqueness
Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol is unique due to its combination of aromatic and long-chain aliphatic components, providing both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
83519-43-1 |
|---|---|
Molecular Formula |
C28H52O5S2 |
Molecular Weight |
532.8 g/mol |
IUPAC Name |
benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C22H46O2S.C6H6O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2;7-10(8,9)6-4-2-1-3-5-6/h22-23H,3-21H2,1-2H3;1-5H,(H,7,8,9) |
InChI Key |
USXOWWWJJMCELR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCC(CO)OC.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



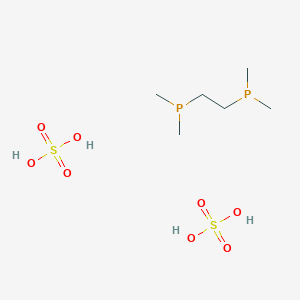
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
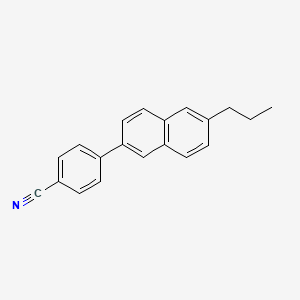
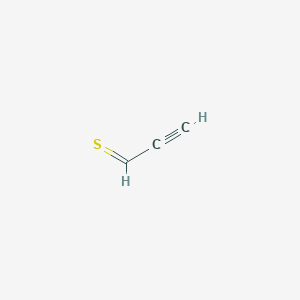
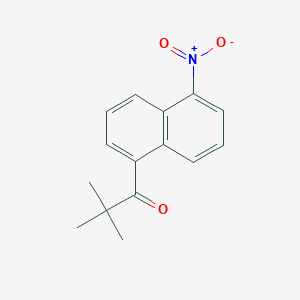
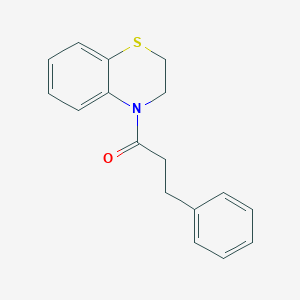



![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
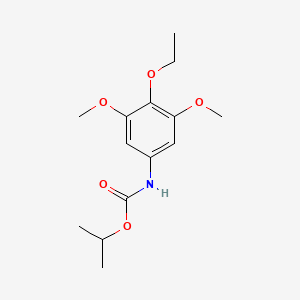
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
